4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline
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Overview
Description
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C13H19NSi. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to an aniline ring substituted with two methyl groups at the 4 and 5 positions. It is a derivative of aniline and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF) or methanol. The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like potassium fluoride (KF) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: KF in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethynyl derivatives with different functional groups.
Scientific Research Applications
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The ethynyl group provides a site for further functionalization, enabling the compound to interact with different biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-((Trimethylsilyl)ethynyl)aniline: Similar structure but lacks the dimethyl substitution on the aniline ring.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline: Contains an additional dimethyl group on the nitrogen atom.
Uniqueness
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H19NSi |
---|---|
Molecular Weight |
217.38 g/mol |
IUPAC Name |
4,5-dimethyl-2-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C13H19NSi/c1-10-8-12(6-7-15(3,4)5)13(14)9-11(10)2/h8-9H,14H2,1-5H3 |
InChI Key |
CXOZCOXBVXYSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C#C[Si](C)(C)C |
Origin of Product |
United States |
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